(R)-oxamniquine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

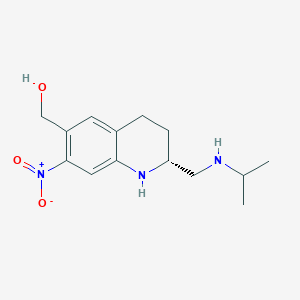

(R)-oxamniquine is a {2-[(isopropylamino)methyl]-7-nitro-1,2,3,4-tetrahydroquinolin-6-yl}methanol that has R configuration. It is an enantiomer of a (S)-oxamniquine.

Aplicaciones Científicas De Investigación

Background on Schistosomiasis

Schistosomiasis affects over 229 million people globally, with significant morbidity and mortality. The primary treatment for schistosomiasis has been praziquantel; however, resistance to this drug has emerged, necessitating the exploration of alternative therapies such as oxamniquine and its derivatives. Historically, oxamniquine was effective against Schistosoma mansoni, but its use declined due to issues with resistance and affordability.

In Vitro Studies

In vitro studies have demonstrated that (R)-oxamniquine has antischistosomal properties, although it is less potent than its (S) counterpart. For instance, experiments indicated that at lower concentrations, this compound showed limited efficacy compared to the racemic mixture and (S)-oxamniquine. Table 1 summarizes the comparative efficacy of oxamniquine enantiomers against S. mansoni:

| Treatment | Concentration (μg/mL) | Normal Score | Slow Score | Moribund Score | Dead Score | Average Score |

|---|---|---|---|---|---|---|

| OXA racemate | 8 | 2 | 8 | 15 | 14 | 14.4 |

| R-OXA | 4 | 16 | 2 | 2 | - | 89.0 |

| S-OXA | 4 | 5 | 15 | 3 | - | 32.6 |

These findings suggest that while (S)-oxamniquine is significantly more effective, this compound can still exert meaningful effects under specific conditions.

In Vivo Studies

Recent advancements have led to the development of novel derivatives of oxamniquine that demonstrate enhanced efficacy against multiple species of Schistosoma. For example, derivatives such as CIDD-0149830 have shown promise in killing all three major species (S. mansoni, S. haematobium, and S. japonicum) within a week in animal models, contrasting with the longer duration required for standard oxamniquine treatment .

Derivative Development

The pursuit of derivatives stems from the need to overcome drug resistance and improve treatment outcomes. A comprehensive structure-activity relationship (SAR) study has been conducted to identify compounds that maintain or enhance the efficacy of oxamniquine while offering a different mode of action than praziquantel. Notably, over 350 derivatives have been synthesized and tested, with several showing superior performance against resistant strains of schistosomes .

Análisis De Reacciones Químicas

Sulfonation by SmSULT Enzyme

(R)-oxamniquine acts as a prodrug requiring enzymatic activation via sulfonation. The Schistosoma mansoni sulfotransferase (SmSULT) catalyzes this reaction in the presence of 3’-phosphoadenosine 5’-phosphosulfate (PAPS) .

Key Steps:

-

Binding : this compound occupies the SmSULT active site, with its hydroxymethyl group positioned near the catalytic domain.

-

Sulfate Transfer : The enzyme transfers a sulfate group from PAPS to the hydroxymethyl oxygen of this compound, forming an unstable sulfate ester intermediate .

-

Electrophile Formation : The sulfate ester spontaneously decomposes into a reactive electrophilic species capable of alkylating DNA and proteins .

| Parameter | This compound | (S)-oxamniquine |

|---|---|---|

| Binding Affinity | Moderate | High |

| Sulfonation Efficiency | Lower (~30%) | Higher (~70%) |

| Source |

Metabolic Degradation

This compound undergoes extensive hepatic metabolism, primarily via oxidation:

Primary Metabolites:

-

6-Carboxy Derivative : Formed via oxidation of the hydroxymethyl group, constituting ~70% of excreted metabolites .

-

2-Carboxy Derivative : A minor metabolite detected in trace amounts .

Excretion:

Antischistosomal Activity

While (S)-oxamniquine is the primary active enantiomer, this compound exhibits moderate antischistosomal effects at high concentrations:

In Vitro Efficacy (Schistosoma mansoni):

| Treatment | Concentration (μg/mL) | Average Vitality Score* |

|---|---|---|

| This compound | 20 | 22.2% |

| (S)-oxamniquine | 20 | 15.0% |

| Racemate | 40 | 7.5% |

| *Lower scores indicate higher efficacy. Source: |

Structural Interactions with SmSULT

Crystallographic studies reveal distinct binding modes of this compound in SmSULT :

Key Interactions:

-

Hydrogen Bonding : The hydroxymethyl group forms a 2.8 Å bond with Asp144.

-

Steric Hindrance : The isopropylaminomethyl group adopts a suboptimal orientation, reducing sulfonation efficiency compared to (S)-oxamniquine .

-

Nitro Group Position : The nitro moiety forms a weaker hydrogen bond (3.5 Å) with Thr157, contributing to lower activity .

Comparative Reactivity

This compound’s reduced efficacy stems from:

Propiedades

Fórmula molecular |

C14H21N3O3 |

|---|---|

Peso molecular |

279.33 g/mol |

Nombre IUPAC |

[(2R)-7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol |

InChI |

InChI=1S/C14H21N3O3/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3/t12-/m1/s1 |

Clave InChI |

XCGYUJZMCCFSRP-GFCCVEGCSA-N |

SMILES |

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO |

SMILES isomérico |

CC(C)NC[C@H]1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO |

SMILES canónico |

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.